molecular formula C22H21N3O2S2 B2768748 2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-00-0

2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2768748
CAS No.: 863595-00-0
M. Wt: 423.55
InChI Key: PXJGVUBYANYKMU-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a trimethyl-substituted benzene ring linked via a sulfonamide group to a phenyl moiety bearing a thiazolo[5,4-b]pyridine heterocycle. The thiazolo[5,4-b]pyridine core, a bicyclic scaffold with sulfur and nitrogen atoms, is recognized for its versatility in medicinal chemistry due to structural similarities to bioactive heterocycles like thiazolo[4,5-d]pyrimidine .

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-13-11-15(3)20(12-14(13)2)29(26,27)25-18-8-5-7-17(16(18)4)21-24-19-9-6-10-23-22(19)28-21/h5-12,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJGVUBYANYKMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2C)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. One common approach is the cyclization of appropriate thiourea derivatives in the presence of halides and a suitable base. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction parameters to ensure consistency and yield. Large-scale reactions might involve continuous flow processes or batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The thiazolo[5,4-b]pyridine core can be reduced to form thiazolines or thiazolidines.

  • Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromic acid, under acidic or basic conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Electrophiles like nitric acid or halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Thiazolines, thiazolidines.

  • Substitution: : Nitro derivatives, halogenated compounds.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying its interaction with biological targets, such as enzymes or receptors.

  • Medicine: : Investigating its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolo[5,4-b]pyridine derivatives show promise.

  • Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine core is known to bind to certain enzymes or receptors, leading to biological responses. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Sulfonamide and Thiazolo-Pyridine Derivatives

Compound Name / Class Core Structure Key Substituents Reference
Target Compound Benzenesulfonamide + thiazolo[5,4-b]pyridine 2,4,5-Trimethylbenzene; 2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl N/A
Compound 1 () Imidazo[4,5-d]thiazolo[5,4-b]pyridine Methylsulfonyl benzamide; 8-methyl-5-(methylamino)imidazo-thiazolo-pyridine
Pyrazole-sulfonamide hybrids () Pyrazole + benzenesulfonamide 4-((3-Amino-1-substituted-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide
Thiazolo[5,4-b]pyridine derivatives () Thiazolo[5,4-b]pyridine 2-Pyridyl, 4-morpholinyl, or other substituents
N-(2-thiazolyl)-benzenesulfonamide () Benzenesulfonamide 4-(Tetrahydro-thioxo-pyrimidinyl); 2-thiazolyl
  • Key Differences: The target compound’s trimethylbenzenesulfonamide contrasts with Compound 1’s methylsulfonyl benzamide, altering electronic and steric profiles .
Physicochemical Properties

Table 4: Property Comparison

Compound Class Molecular Weight (Range) LogP (Predicted) Solubility Considerations Reference
Target Compound ~500–550 g/mol ~3.5–4.0 Moderate (trimethyl groups reduce polarity) N/A
Pyrazole-sulfonamides ~350–450 g/mol ~2.0–3.0 Higher due to polar pyrazole/pyridine
Thiazolo[5,4-b]pyridine derivatives ~400–600 g/mol ~2.5–4.5 Variable (morpholinyl groups enhance)
  • Thiazolo-pyridine derivatives with morpholinyl substituents () show improved solubility, suggesting opportunities for target compound optimization .

Biological Activity

2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-b]pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammation.

Chemical Structure and Properties

  • Molecular Formula : C22H21N3O2S2
  • Molecular Weight : 423.55 g/mol
  • Key Functional Groups : Sulfonamide group and thiazole ring

The structural configuration of this compound enhances its binding affinity to biological targets compared to other similar compounds. The presence of methyl groups and the thiazole-pyridine linkage play crucial roles in its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine, including 2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, exhibit significant anticancer properties. A study highlighted that compounds with this scaffold can inhibit various kinases associated with cancer proliferation, such as c-KIT and PI3K pathways. For instance:

  • c-KIT Inhibition : Compounds targeting c-KIT have shown promise in treating gastrointestinal stromal tumors (GISTs), especially in imatinib-resistant cases. The thiazolo[5,4-b]pyridine scaffold has been successfully functionalized to enhance c-KIT inhibition .
  • PI3K Inhibition : Specific derivatives demonstrated IC50 values as low as 1.8 nM against PI3K isoforms, indicating potent inhibitory activity .

Anti-inflammatory Effects

The sulfonamide functionality of this compound is critical for its anti-inflammatory effects. Studies suggest that it can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation in various models. The mechanism often involves blocking specific signal transduction processes crucial for cell proliferation .

The biological activity of 2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is primarily attributed to its ability to:

  • Inhibit Kinases : By binding to the active sites of kinases like c-KIT and PI3K.
  • Modulate Enzyme Activity : The sulfonamide group allows for strong interactions with target enzymes through hydrogen bonding and ionic interactions.

Study on Anticancer Properties

A study conducted on novel thiazolo[5,4-b]pyridine derivatives demonstrated their effectiveness against resistant GISTs by switching off activated c-KIT to its inactive state. This was achieved through structural modifications that enhanced binding affinity .

Inhibition of PI3K Pathway

Another research effort synthesized a series of thiazolo[5,4-b]pyridine analogues which showed significant inhibitory activity against PI3K isoforms. The structure-activity relationship (SAR) studies revealed that the presence of specific substituents on the pyridine ring influenced the potency dramatically .

Comparative Analysis with Related Compounds

Compound NameMolecular WeightKey FeaturesBiological Activity
4-Methyl-N-(thiazolo[5,4-b]pyridin-2-yl)benzenesulfonamide381.5 g/molSimilar thiazole structurePotential antimicrobial properties
N-(thiazolo[5,4-b]pyridin-2-yl)-benzenesulfonamide348.45 g/molLacks methyl substitutionsPotential anti-inflammatory effects
6-Chloro-N-(thiazolo[5,4-b]pyridin-3-yl)-benzenesulfonamide384.87 g/molChlorine substitution may alter activity significantlyVariable biological activity

Q & A

Q. What synthetic strategies are optimal for preparing 2,4,5-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves multi-step routes starting with the assembly of the thiazolo[5,4-b]pyridine core via cyclization reactions (e.g., Hantzsch thiazole synthesis) . Subsequent sulfonamide coupling requires activating the sulfonyl chloride intermediate under anhydrous conditions with a base like triethylamine. Temperature control (0–5°C) during coupling minimizes side reactions . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and NMR spectroscopy (e.g., disappearance of NH peaks at δ 5.5–6.0 ppm) .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns (acetonitrile/water gradient) is used for purity assessment (>95%). Structural confirmation relies on 1H^1H/13C^{13}C NMR (e.g., aromatic protons at δ 7.0–8.5 ppm for thiazolo-pyridine) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ within 3 ppm error) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for thiazolo-pyridine derivatives, which recommend PPE (gloves, lab coat, goggles) due to potential irritancy . Work under a fume hood to avoid inhalation of fine powders. Waste disposal should follow institutional guidelines for sulfonamide-containing compounds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking in the thiazolo-pyridine core). Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensures accuracy . Disordered methyl groups may require constraints during refinement .

Q. What computational methods predict binding affinities to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures or homology models of target proteins (e.g., kinases) identifies key interactions (e.g., hydrogen bonds with sulfonamide oxygen). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories. QSAR models trained on analogs with thiazolo-pyridine scaffolds improve affinity predictions .

Q. How do contradictory bioactivity results arise across assays, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., buffer pH affecting sulfonamide ionization). Validate activity via orthogonal assays:
  • SPR (Biacore): Measure real-time binding kinetics (KD_D) to immobilized targets.
  • ITC : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. non-specific binding .
  • Cellular assays : Use isogenic cell lines to confirm target specificity (e.g., siRNA knockdown controls) .

Q. What strategies improve regioselectivity in functionalizing the thiazolo-pyridine core?

  • Methodological Answer :
  • Electrophilic substitution : Direct bromination (NBS in DMF) favors the 5-position of the pyridine ring due to electron-withdrawing sulfonamide effects .
  • Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh3_3)4_4 and aryl boronic acids to functionalize brominated intermediates .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive NH groups during multi-step syntheses .

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